REACTION_CXSMILES
|
OO.[NH2:3][C:4]1[C:9]([Br:10])=[CH:8][CH:7]=[CH:6][C:5]=1[NH:11][CH2:12][C:13]([O:15]CC)=O.[OH-].[Na+].Cl>>[Br:10][C:9]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:4]=1[NH:3][C:13](=[O:15])[CH:12]=[N:11]2 |f:2.3|
|
Name
|
|
Quantity
|
14.27 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
12.72 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1Br)NCC(=O)OCC
|
Name
|
|
Quantity
|
58.2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
58 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven (50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=C2N=CC(NC12)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |